2-[4-(Propan-2-yl)phenoxy]benzoic acid
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Overview
Description
2-[4-(Propan-2-yl)phenoxy]benzoic acid is an organic compound with the molecular formula C16H16O3. It is also known by its IUPAC name, 4-(2-isopropylphenoxy)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that contains an isopropyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenoxy]benzoic acid typically involves the reaction of 4-isopropylphenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(Propan-2-yl)phenoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)benzoic acid: Similar structure but lacks the phenoxy group.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Hydroxyphenyl fluorescein: Contains a hydroxyphenyl group and is used as a fluorescent reagent.
Uniqueness
2-[4-(Propan-2-yl)phenoxy]benzoic acid is unique due to the presence of both a phenoxy and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(2)12-7-9-13(10-8-12)19-15-6-4-3-5-14(15)16(17)18/h3-11H,1-2H3,(H,17,18) |
InChI Key |
VVXXNDXBHXFDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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